molecular formula C16H23NO5S3 B5404663 3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate

3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate

Cat. No.: B5404663
M. Wt: 405.6 g/mol
InChI Key: NSEVDZHERZQRAA-VHPXAQPISA-M
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Description

3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate is a complex organic compound with a unique structure that combines a benzothiazole ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Enyl Group: The enyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enyl group.

    Methylation: The final step involves the methylation of the compound using methyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biological probe or as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different functional groups.

    Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different aromatic rings.

    Enyl-Substituted Compounds: Compounds with enyl groups attached to various heterocycles.

Uniqueness

3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NOS2.CH4O4S/c1-5-12(18-4)10-15-16(6-2)13-9-11(17-3)7-8-14(13)19-15;1-5-6(2,3)4/h7-10H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b12-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEVDZHERZQRAA-VHPXAQPISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CC)SC.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CC)/SC.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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